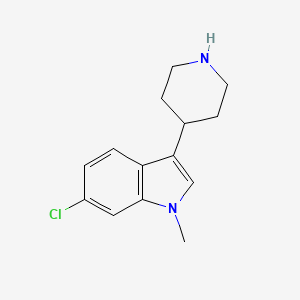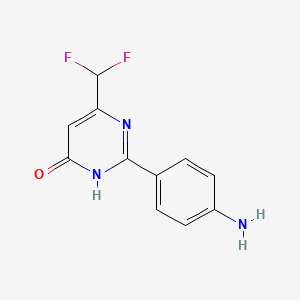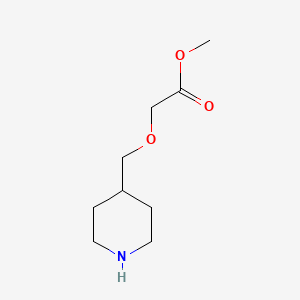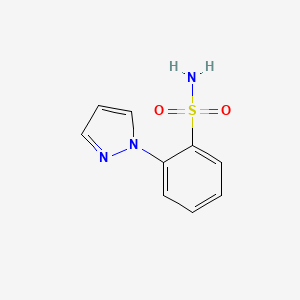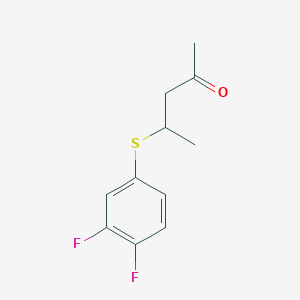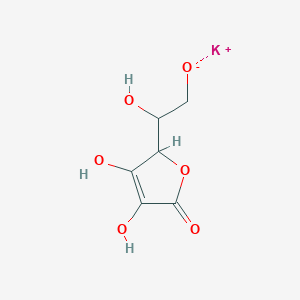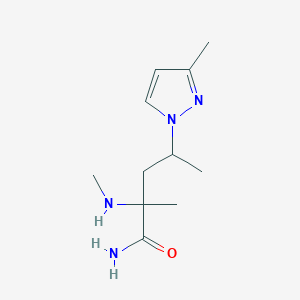
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide is a complex organic compound with a unique structure that includes a pyrazole ring and a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to alkylation to introduce the methyl group at the 3-position.
The next step involves the formation of the pentanamide backbone. This can be achieved through the reaction of a suitable amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions. The final step involves the coupling of the pyrazole ring with the pentanamide backbone through a nucleophilic substitution reaction, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways or signaling cascades. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can be compared with other similar compounds, such as:
2-Methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the methyl group at the 3-position of the pyrazole ring.
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide: Lacks the methylamino group.
4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the methyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-8-5-6-15(14-8)9(2)7-11(3,13-4)10(12)16/h5-6,9,13H,7H2,1-4H3,(H2,12,16) |
Clé InChI |
DSFDMMKIGXYZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C(C)CC(C)(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


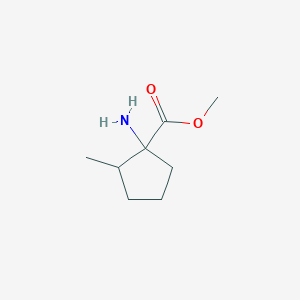
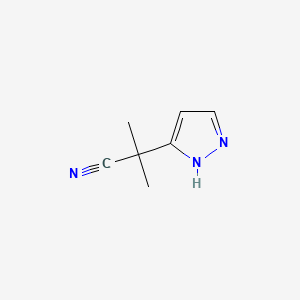

![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
